N-(2-Methylbenzyl)propionamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)12-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
DLVOBILBYOTEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1C |
Origin of Product |
United States |
Contextualizing Amide Chemistry in Modern Organic Synthesis
The amide bond is a cornerstone of organic chemistry, fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals and polymers. iosrjournals.orgnih.gov The formation of this bond is one of the most frequently performed reactions in both academic and industrial research. researchgate.net Historically, the direct coupling of carboxylic acids and amines was challenging due to their acid-base reactivity, often leading to inefficient, non-atom-economical processes that generate significant waste. researchgate.net
Modern organic synthesis has seen the development of numerous sophisticated methods to overcome these challenges. These include the use of coupling reagents to activate the carboxylic acid, as well as catalytic approaches that offer greener and more efficient pathways to amide bond formation. researchgate.netnih.gov The quest for novel and sustainable methods for creating amide bonds remains a key area of research, driven by the demand for safer and more effective synthetic protocols. nih.gov
Significance of Substituted Benzyl Amides As Chemical Scaffolds
Substituted benzyl (B1604629) amides, a class of compounds that includes N-(2-Methylbenzyl)propionamide, represent a crucial chemical scaffold in medicinal chemistry and drug discovery. The benzyl group, with its aromatic ring, provides a versatile framework that can be modified with various substituents to fine-tune the compound's biological activity, physicochemical properties, and pharmacokinetic profile. researchgate.net
These modifications can influence a molecule's ability to interact with biological targets, its solubility, and its metabolic stability. nih.govresearchgate.net For instance, research has shown that N-benzyl substituted amides can act as inhibitors for enzymes like cholinesterases, which are implicated in neurodegenerative diseases. nih.gov Furthermore, derivatives of N-benzyl-2-acetamidopropionamide have demonstrated potent anticonvulsant activities. nih.gov The strategic use of substituted benzyl amides allows chemists to design molecules with optimized therapeutic potential.
Scope and Research Objectives for N 2 Methylbenzyl Propionamide
Classical Amide Bond Formation Strategies for the Synthesis of this compound
Traditional methods for forging the amide bond in this compound are well-established and reliable. These strategies primarily involve the reaction of an amine with a carboxylic acid derivative.
Acylation Reactions Involving N-(2-Methylbenzyl)amine
A primary and direct route to this compound is the acylation of 2-methylbenzylamine (B130908). nih.govchemicalbook.comsigmaaldrich.comscbt.comfishersci.ca This can be accomplished using reactive propionic acid derivatives such as propionyl chloride or propionic anhydride (B1165640).
The Schotten-Baumann reaction condition is a classic example of this type of transformation. researchgate.net In a typical procedure, 2-methylbenzylamine is treated with propionyl chloride in the presence of a base, such as aqueous potassium carbonate, to neutralize the hydrogen chloride byproduct. researchgate.net This method is widely applicable for the synthesis of various amides. researchgate.net Similarly, propionic anhydride can be used as the acylating agent, often in the presence of a base like triethylamine, to yield this compound. mdpi.com The use of acyl halides or anhydrides is effective due to their high reactivity, which facilitates the nucleophilic attack by the amine. youtube.com
Table 1: Examples of Acylation Reactions for Amide Synthesis
| Acylating Agent | Amine | Base | Solvent | Typical Conditions | Reference |
| Propionyl chloride | 2-Methylbenzylamine | Potassium carbonate | Tetrahydrofuran (B95107)/Water | Room temperature | researchgate.net |
| Methacryloyl chloride | 2-Arylethylamines | Triethylamine | Ethylene dichloride | Room temperature, 3 hours | mdpi.com |
| Acetic anhydride | Phenethylamine | Not specified | Not specified | Not specified | mdpi.com |
Condensation of Propionic Acid Derivatives with 2-Methylbenzylamine
Direct condensation of propionic acid with 2-methylbenzylamine is another fundamental approach. This reaction typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond, as the direct reaction is thermodynamically unfavorable. catalyticamidation.infoyoutube.com
Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to enhance efficiency and suppress side reactions. bachem.commasterorganicchemistry.com These reagents convert the carboxylic acid into a more reactive species, which is then readily attacked by the amine. masterorganicchemistry.com The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the desired amide. catalyticamidation.info
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Characteristics | Reference |
| DCC, EDC | HOBt, HOAt | Widely used, effective but can form insoluble byproducts. | bachem.commasterorganicchemistry.com |
| HATU, HBTU | None (contains HOAt/HOBt moiety) | Highly efficient, good for solid-phase synthesis. | bachem.com |
| PyBOP, PyBrOP | None | High reactivity, useful for hindered couplings. | bachem.com |
| COMU | Oxyma Pure® | Safer alternative to HOBt/HOAt-based reagents. | bachem.com |
Synthesis via Halogenated Propionamide (B166681) Intermediates (e.g., 2-chloro-N-(2-methylphenyl)propanamide)
An alternative synthetic route involves the use of halogenated propionamide intermediates. For instance, the synthesis can proceed through a two-step process starting with the acylation of o-toluidine (B26562) with a halogenated acyl chloride, such as 2-chloropropionyl chloride, to form an intermediate like 2-chloro-N-(2-methylphenyl)propanamide. google.comchemicalbook.comresearchgate.netbldpharm.comscbt.com This intermediate can then undergo a nucleophilic substitution reaction. While not a direct synthesis of this compound, this pathway is relevant for producing structurally related compounds. For example, reacting this chloro-intermediate with propylamine (B44156) leads to the formation of N-(2-Methylphenyl)-2-(propylamino)propanamide. google.com This highlights the versatility of using halogenated amide intermediates for the synthesis of a variety of N-substituted propanamides. mdpi.comnih.gov
Advanced and Green Chemistry Approaches in this compound Synthesis
Catalytic Amidation Routes for this compound
Catalytic direct amidation represents a more atom-economical approach to amide synthesis, as the only byproduct is water. catalyticamidation.info This method avoids the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info Various catalysts have been developed for this purpose, including those based on boron, catalyticamidation.info zirconium, hafnium, mdpi.com and nickel. nih.gov
Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. catalyticamidation.info The mechanism is thought to involve the formation of a reactive acylborate intermediate. catalyticamidation.info Transition metal catalysts, such as those based on nickel, have also been employed in reductive amidation processes, where an ester and a nitro compound can be converted directly to an amide. nih.gov While direct catalytic amidation of propionic acid with 2-methylbenzylamine is a promising green alternative, the development of highly efficient and broadly applicable catalysts remains an active area of research. catalyticamidation.infomdpi.com
Solvent-Free and Mechanochemical Synthetic Considerations
To further enhance the green credentials of amide synthesis, solvent-free and mechanochemical methods are being explored. Solvent-free reactions, as the name suggests, are conducted without a solvent, which significantly reduces waste and simplifies purification. rsc.org These reactions are often carried out at elevated temperatures. nih.gov
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful alternative to traditional solvent-based synthesis. rsc.org Reactions are typically performed by grinding or milling the solid reactants together, sometimes with a small amount of liquid additive. scielo.brrsc.org This technique can lead to shorter reaction times, higher yields, and access to different product selectivities compared to solution-phase reactions. scielo.brnih.gov The application of mechanochemistry to the synthesis of this compound could offer a highly efficient and environmentally friendly manufacturing process. rsc.org
Flow Chemistry Applications and Process Intensification in Amide Synthesis
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. nih.govnih.gov Continuous-flow chemistry has emerged as a powerful technology for the synthesis of amides, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. amidetech.commdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. amidetech.com The principles of flow chemistry are applicable to the synthesis of this compound and its derivatives, enabling a move towards more sustainable and intensified manufacturing processes. nih.govnih.gov
Flow chemistry systems, which involve pumping reagents through a network of tubes and reactors, provide superior heat and mass transfer compared to batch reactors. amidetech.com This enhanced control minimizes the formation of byproducts and allows for the use of high temperatures and pressures, often accelerating reaction rates significantly. nih.gov For the synthesis of amides, various methods have been successfully translated from batch to flow processes. These include the use of coupling agents, the activation of carboxylic acids, and catalyst-based systems. nih.govrsc.org
A notable approach adaptable for this compound synthesis involves the direct coupling of a carboxylic acid (propionic acid) and an amine (2-methylbenzylamine) at elevated temperatures and pressures in a continuous-flow reactor. nih.gov For example, Morschhäuser et al. demonstrated a microwave-assisted continuous-flow synthesis of amides using equimolar amounts of unprotected carboxylic acids and amines, achieving very high yields at flow rates suitable for industrial production. nih.gov Another innovative flow-based method utilizes carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst, offering a simple, robust, and scalable route to various amides with excellent yields. rsc.org This method is particularly attractive due to the low cost of the coupling agent and the reusability of the catalyst. rsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. amidetech.com |
| Safety | Handling of large quantities of hazardous materials; potential for thermal runaway. | Small reactor volumes enhance safety; better heat dissipation. researchgate.net |
| Scalability | Difficult to scale; "scaling-up" often requires re-optimization. | Easily scalable by running the system for longer ("scaling-out"). rsc.org |
| Efficiency | Step-wise synthesis with isolation of intermediates is time-consuming. | Enables multi-step synthesis without intermediate isolation, improving space-time yield. mdpi.com |
| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. amidetech.com |
Stereoselective and Regioselective Considerations in the Synthesis of this compound Derivatives
When synthesizing derivatives of this compound, particularly those with additional functional groups or chiral centers, controlling the stereoselectivity and regioselectivity of the reactions is crucial. These factors can have a profound impact on the biological activity and physicochemical properties of the final compounds.
Stereoselectivity becomes a key consideration when a chiral center is present in the molecule. For instance, in the synthesis of derivatives analogous to Lacosamide, a compound that features a stereocenter, the biological activity is often confined to a single stereoisomer. nih.govnih.gov Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that the anticonvulsant activity resides almost exclusively in the (R)-stereoisomer. nih.gov This highlights the necessity of stereospecific synthetic methods to produce enantiomerically pure compounds. An expedient synthesis for such derivatives can start from a chiral building block, such as D-serine methyl ester, to ensure the desired stereochemistry is maintained throughout the reaction sequence. nih.gov For derivatives of this compound, introducing a chiral center, for example at the alpha-position of the propionamide moiety, would require a stereoselective approach to isolate the active isomer.
Regioselectivity refers to the control of the position at which a chemical bond is formed. In the fundamental synthesis of this compound itself, the reaction between propionyl chloride (or a related activated form of propionic acid) and 2-methylbenzylamine must be regioselective. The acylation should occur on the nitrogen atom of the amine rather than on the aromatic ring (C-acylation). This is the expected outcome due to the higher nucleophilicity of the amine compared to the benzene (B151609) ring.
However, for more complex derivatives, regioselectivity can be a significant challenge. For example, if the benzyl ring of this compound were to be further functionalized, reaction conditions would need to be carefully chosen to direct the incoming substituent to the desired position. The existing methyl and propionamido-methyl groups on the ring will influence the position of subsequent electrophilic aromatic substitution reactions. Furthermore, in the synthesis of heterocyclic derivatives, controlling the regioselectivity is paramount. The formation of pyrazole (B372694) isomers, for instance, can be highly dependent on reaction conditions, with different catalysts or solvents favoring the formation of one constitutional isomer over another. nih.gov The development of one-pot, multi-component reactions often relies on the innate reactivity of substrates to achieve high regioselectivity, leading to the efficient synthesis of complex molecules in an environmentally benign manner. nih.gov
Table 2: Regioselective Synthesis Considerations
| Reaction Type | Desired Outcome for this compound Synthesis | Controlling Factors |
|---|---|---|
| Amide Formation | N-acylation of 2-methylbenzylamine. | Higher nucleophilicity of the amine nitrogen over the aromatic ring. |
| Electrophilic Aromatic Substitution | Substitution at a specific position on the benzyl ring. | Directing effects of existing substituents (methyl, propionamido-methyl), choice of catalyst and solvent. |
| Heterocycle Formation (Derivatives) | Formation of a single, specific constitutional isomer. | Reaction conditions (temperature, solvent, pH, catalyst). nih.gov |
Optimization of Reaction Parameters and Yield Enhancement for this compound
The efficient synthesis of this compound requires careful optimization of reaction parameters to maximize the yield and purity of the product while minimizing reaction time and waste. Key parameters that are typically varied include temperature, solvent, catalyst concentration, and the molar ratio of reactants. researchgate.net
A systematic approach, such as factorial design, can be employed to efficiently explore the effects of multiple variables on the reaction outcome. rsc.org For the synthesis of this compound from 2-methylbenzylamine and an activated form of propionic acid (like propionyl chloride or in the presence of a coupling agent), a hypothetical optimization study might investigate the variables shown in the table below.
The choice of solvent can significantly impact reaction rates and yields. While aprotic solvents are common for amide couplings, greener alternatives are increasingly sought. nih.gov The reaction temperature is another critical factor; while higher temperatures often increase the reaction rate, they can also lead to the formation of degradation products or side reactions. researchgate.net
The concentration and type of catalyst or coupling agent are also vital. For instance, when using a coupling agent like EDC·HCl, a base is typically required for neutralization. researchgate.net The amount of this base can be optimized to ensure efficient reaction without causing unwanted side reactions. In some cases, increasing the catalyst loading can improve the yield up to a certain point, after which no further benefit is observed. researchgate.net By systematically varying these parameters, a set of optimal conditions can be identified that provides the highest possible yield of this compound in the shortest amount of time.
Table 3: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Base (equivalents) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 25 (Room Temp) | 12 | 1.1 | 75 |
| 2 | Tetrahydrofuran | 25 (Room Temp) | 12 | 1.1 | 82 |
| 3 | Tetrahydrofuran | 50 | 6 | 1.1 | 88 |
| 4 | Tetrahydrofuran | 50 | 4 | 1.5 | 91 |
| 5 | Acetonitrile (B52724) | 50 | 4 | 1.5 | 85 |
| 6 | Tetrahydrofuran | 50 | 4 | 2.0 | 95 |
| 7 | Tetrahydrofuran | 70 | 2 | 2.0 | 93 (with minor impurities) |
This table is a hypothetical representation of an optimization study.
Mechanistic Studies of Amide Bond Hydrolysis of this compound
The hydrolysis of the amide bond in this compound, which results in the formation of 2-methylbenzylamine and propionic acid, can be achieved under both acidic and basic conditions. libretexts.orglibretexts.org Amides are generally resistant to hydrolysis in neutral water, but the reaction is facilitated by the presence of an acid or a base, which acts as a catalyst. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In alkaline conditions, the hydrolysis involves heating the amide with a strong base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com This is generally the rate-determining step. The intermediate then collapses, and with the help of the aqueous solvent, the amide bond is cleaved, releasing the amine (2-methylbenzylamine in this case) and forming the carboxylate salt of propionic acid. libretexts.orgchemistrysteps.com The reaction is often driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the base. chemistrysteps.com
It's important to note that amide hydrolysis can sometimes be influenced by the structure of the molecule. For instance, intramolecular nucleophilic attack by a nearby functional group can accelerate the hydrolysis rate. researchgate.net While there are no specific studies on this compound in this context, it is a general principle in amide chemistry.
Reduction Reactions of the Amide Carbonyl Group to Corresponding Amines
The amide carbonyl group of this compound can be reduced to a methylene (B1212753) group, yielding the corresponding secondary amine, N-(2-Methylbenzyl)propylamine. This transformation is a key reaction in organic synthesis.
A common method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). sciencemadness.org The reaction typically involves treating the amide with LiAlH₄ in an appropriate solvent like tetrahydrofuran (THF), followed by an aqueous workup. youtube.com Borane-THF complex (B₂H₆/THF) is another effective reagent for the reduction of amides to amines. google.com
More recent and milder methods for amide reduction have also been developed. These include the use of silanes in combination with a catalyst. For example, a combination of triethylborane (B153662) and an alkali metal base can catalyze the reduction of amides to amines using silanes under mild conditions. organic-chemistry.org Another metal-free approach utilizes tetrabutylammonium (B224687) difluorotriphenylsilicate with a silane (B1218182) to generate a highly reactive hydrosilicate species for the reduction. organic-chemistry.org
The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity. For instance, some catalytic systems show tolerance for functional groups like esters and can be used for the reduction of lactams. organic-chemistry.org
Table 1: Common Reducing Agents for Amide to Amine Transformation
| Reagent | Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Typically in THF, followed by aqueous workup | sciencemadness.org |
| Borane-THF Complex (B₂H₆/THF) | Often used for selective reductions | google.com |
| Silanes with Triethylborane/Alkali Metal Base | Mild, catalytic conditions | organic-chemistry.org |
| Tetrabutylammonium difluorotriphenylsilicate/Silane | Metal-free, mild conditions | organic-chemistry.org |
Oxidation Pathways of this compound (e.g., at the alkyl or aromatic moieties)
The this compound molecule possesses several sites susceptible to oxidation, primarily the benzylic methylene group and the methyl group on the aromatic ring.
Oxidation of the Benzylic Methylene Group:
The benzylic C-H bonds are weaker than other alkyl C-H bonds, making the benzylic position a primary site for oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize the benzylic methylene group to a carbonyl group, which could potentially lead to the formation of N-(2-methylbenzoyl)propionamide. wikipedia.org However, under harsh conditions, these reagents can cleave the C-C bond and oxidize the entire benzyl group to a carboxylic acid. wikipedia.org
More selective reagents are available for the oxidation of a benzylic methylene to a carbonyl. For example, a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can selectively perform this transformation. wikipedia.org Another method involves the use of N-hydroxyimides as organocatalysts in the presence of a metal co-catalyst and an oxygen atmosphere, which can efficiently oxidize benzylic methylenes to ketones. nih.gov
Oxidation of the Aromatic Methyl Group:
The methyl group attached to the benzene ring can also be oxidized. Strong oxidizing agents like potassium permanganate can convert the methyl group into a carboxylic acid, which would yield N-(2-carboxybenzyl)propionamide. organic-chemistry.org This reaction typically requires heating.
Oxidation of the Propionyl Chain:
While the primary focus of oxidation is often on the benzylic and aromatic positions, the propionyl chain could also be oxidized under certain conditions, although this is generally less favorable.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Aliphatic Frameworks of this compound
Electrophilic Aromatic Substitution:
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgmasterorganicchemistry.com The substituents already present on the ring, the 2-methyl group and the N-propionamidomethyl group, will direct the position of the incoming electrophile.
The methyl group is an activating, ortho-, para-directing group. libretexts.org The N-propionamidomethyl group is also generally considered to be ortho-, para-directing and activating due to the lone pair on the nitrogen, although the bulky nature of the substituent might favor para substitution. The combined directing effects of these two groups would likely lead to substitution at the 4- and 6-positions of the aromatic ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is unlikely under normal conditions. masterorganicchemistry.comlibretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgyoutube.com
Substitution on the Aliphatic Framework:
Nucleophilic substitution can occur at the benzylic carbon, but this would require the conversion of the hydroxyl group (if the amide were reduced to an alcohol) or the amine itself into a better leaving group. Direct nucleophilic substitution on the unactivated C-N bond of the amide is not a feasible reaction.
Derivatization Strategies and Functional Group Interconversions of this compound
This compound can be chemically modified at various positions to create a range of derivatives.
The N-benzyl moiety offers several sites for modification. As discussed in the oxidation section, the benzylic methylene and the aromatic methyl group can be oxidized. wikipedia.orgorganic-chemistry.org Additionally, the aromatic ring can be functionalized through electrophilic substitution reactions. masterorganicchemistry.com For example, nitration followed by reduction of the nitro group to an amine would introduce a new functional group on the aromatic ring.
Another strategy involves the cleavage of the N-benzyl group. Oxidative debenzylation can be achieved using various reagents to yield the primary amide, propionamide. organic-chemistry.org
The propionyl chain can also be modified. For instance, α-halogenation of the propionyl group could be achieved, introducing a reactive handle for further nucleophilic substitutions. The synthesis of related compounds, such as N-(2-Methylphenyl)-2-(propylamino)propanamide, involves the initial formation of an α-chloro-substituted propionamide intermediate. google.com
Furthermore, the amide itself can be considered a precursor to other functional groups. For example, dehydration of the primary amide (if the benzyl group were removed) would yield a nitrile.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N 2 Methylbenzyl Propionamide
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including N-(2-Methylbenzyl)propionamide. This non-destructive technique probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Complete Assignment
To achieve a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. Key signals for this compound would include those for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the ethyl protons of the propionamide (B166681) moiety, and the amide proton (-NH-). The methyl group of the benzyl ring would appear as a distinct singlet.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the aromatic ring, the benzylic methylene carbon, the ethyl group carbons, and the methyl carbon on the aromatic ring.
2D-COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, a cross-peak in the COSY spectrum would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group in the propionamide moiety. sdsu.edu It also helps in assigning adjacent protons on the aromatic ring.
2D-HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.eduustc.edu.cn This is instrumental in assigning the carbon signals based on the already assigned proton signals. nih.govcolumbia.edu For example, the proton signal for the benzylic methylene group would show a correlation to the corresponding benzylic carbon signal.
Correlation from the amide proton to the carbonyl carbon.
Correlations from the benzylic methylene protons to the carbonyl carbon and to the aromatic carbons.
Correlations from the protons of the ethyl group to the carbonyl carbon.
Correlations from the methyl protons on the benzyl group to the adjacent aromatic carbons.
The combination of these multi-dimensional NMR techniques allows for the complete and confident assignment of all proton and carbon resonances in this compound, confirming its chemical structure. ustc.edu.cn
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Amide NH | ~ 7.5 - 8.5 (broad singlet) | - | HMBC to C=O |
| Benzyl CH₂ | ~ 4.4 | ~ 42 | HSQC to Benzyl CH₂, HMBC to C=O and Ar-C |
| Propionyl CH₂ | ~ 2.2 | ~ 30 | COSY to Propionyl CH₃, HMBC to C=O |
| Propionyl CH₃ | ~ 1.1 | ~ 10 | COSY to Propionyl CH₂ |
| Benzyl CH₃ | ~ 2.3 | ~ 19 | HMBC to Ar-C |
| Aromatic CH | ~ 7.1 - 7.3 | ~ 126 - 136 | COSY between adjacent Ar-H, HMBC to other Ar-C |
| Carbonyl C=O | - | ~ 173 | HMBC from NH, Benzyl CH₂, and Propionyl CH₂ |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
Variable Temperature NMR Studies for Conformational Analysis
Amide bonds are known to exhibit restricted rotation, which can lead to the presence of different conformations (rotamers) in solution. st-andrews.ac.uk Variable temperature (VT) NMR studies are a powerful tool to investigate this dynamic process. st-andrews.ac.uk By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.
At low temperatures, the rotation around the amide bond in this compound may be slow on the NMR timescale, potentially leading to the observation of separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures. st-andrews.ac.uk Analyzing the coalescence temperature and the line shapes allows for the determination of the energy barrier to rotation around the amide bond. st-andrews.ac.uk This provides valuable insight into the conformational flexibility and stability of the molecule. researchgate.net
Solid-State NMR Spectroscopy for Crystalline Structure Insights
While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. In the solid state, molecules are in a fixed orientation, which can lead to very broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average out these orientation-dependent interactions and obtain high-resolution spectra.
For this compound, ssNMR could be used to:
Determine the number of distinct molecules in the asymmetric unit of the crystal lattice.
Probe intermolecular interactions, such as hydrogen bonding involving the amide group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of a molecule with a very high degree of accuracy. nih.gov This allows for the determination of the elemental composition of this compound, as the measured exact mass can be used to calculate a unique molecular formula. missouri.eduwikipedia.org
The calculated exact mass for this compound (C₁₁H₁₅NO) is 177.1154. An HRMS measurement confirming this mass would provide strong evidence for the assigned molecular formula.
Furthermore, HRMS can be coupled with fragmentation techniques (e.g., MS/MS) to analyze the fragmentation pattern of the molecule. The way the molecule breaks apart upon ionization provides a "fingerprint" that can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve:
Cleavage of the amide bond, leading to the formation of the 2-methylbenzyl cation and the propionamide radical, or vice versa.
Loss of the ethyl group from the propionamide moiety.
Fragmentation of the benzyl group.
Analyzing the masses of these fragment ions provides further confirmation of the molecule's connectivity.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |
| [M+Na]⁺ | C₁₁H₁₅NNaO⁺ | 200.1046 |
| [2-methylbenzyl]⁺ | C₈H₉⁺ | 105.0704 |
| [C₂H₅CO]⁺ | C₃H₅O⁺ | 57.0340 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Analysis of Characteristic Functional Group Frequencies
The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.
Amide Group : The amide group gives rise to several characteristic bands:
N-H Stretch : A prominent band in the FTIR spectrum, typically in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond. Its position and shape can provide information about hydrogen bonding.
C=O Stretch (Amide I band) : A strong absorption in the FTIR spectrum, usually found between 1680 and 1630 cm⁻¹, due to the carbonyl stretching vibration. This is one of the most characteristic bands for an amide.
N-H Bend (Amide II band) : This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, appears in the region of 1650-1550 cm⁻¹ in the FTIR spectrum.
Aromatic Ring : The benzene (B151609) ring will show several characteristic vibrations:
C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C Stretch : Ring stretching vibrations result in bands in the 1600-1450 cm⁻¹ region.
C-H Out-of-Plane Bending : The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Alkyl Groups :
C-H Stretch : The stretching vibrations of the C-H bonds in the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region.
C-H Bend : Bending vibrations for these groups will appear in the 1470-1350 cm⁻¹ range.
The complementary nature of FTIR and Raman spectroscopy, where some vibrations may be more active in one technique than the other, allows for a more complete vibrational analysis of this compound. For instance, the C=C stretching of the aromatic ring often gives a strong signal in the Raman spectrum. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3100 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide | N-H Bend (Amide II) | 1650 - 1550 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Alkyl | C-H Stretch | 3000 - 2850 |
| Alkyl | C-H Bend | 1470 - 1350 |
Investigation of Hydrogen Bonding Interactions and Molecular Conformation
The molecular conformation of this compound is significantly influenced by the potential for hydrogen bonding. The secondary amide functionality (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). These interactions can occur intramolecularly, between the amide proton and another atom within the same molecule, or intermolecularly, between adjacent molecules.
In the case of this compound, intramolecular hydrogen bonding is less likely due to the conformational flexibility of the benzyl and propionyl groups. However, intermolecular hydrogen bonds are expected to play a crucial role in its solid-state structure and can influence its solution-state behavior. The N-H proton of one molecule can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction is a common motif in the crystal structures of secondary amides, often leading to the formation of chains or dimeric structures. researchgate.netresearchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination
The crystal packing of this compound would be dictated by a combination of intermolecular forces. The most significant of these is the intermolecular N-H···O=C hydrogen bond between the amide groups of adjacent molecules. This interaction is highly directional and is a primary driver in the formation of ordered crystalline structures. It is anticipated that these hydrogen bonds would link molecules into infinite chains or discrete, hydrogen-bonded dimers. nih.govmdpi.com
A high-resolution crystal structure would provide precise details about the molecular conformation of this compound in the solid state. Key conformational parameters include the torsion angles that define the orientation of the phenyl ring relative to the amide plane and the conformation of the propionyl group.
The planarity of the amide bond is a well-established feature. The torsion angle around the C(carbonyl)-N bond is expected to be close to 180°, indicating a trans conformation, which is generally more stable for secondary amides. The orientation of the 2-methylbenzyl group with respect to the amide group will be of particular interest. Steric interactions between the ortho-methyl group and the substituents on the amide nitrogen could lead to a twisted conformation, where the phenyl ring is not coplanar with the amide group.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| V (ų) | 1025 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
| Hydrogen Bond (N-H···O) Distance (Å) | 2.9 |
Chromatographic Techniques for Purity Assessment, Separation, and Characterization
Chromatographic methods are indispensable for assessing the purity of this compound, separating it from any impurities or byproducts from its synthesis, and providing further characterization.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
The method would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. The retention time of the main peak would be characteristic of this compound under the specific chromatographic conditions. nih.govresearchgate.net Purity assessment is achieved by integrating the area of all observed peaks, with the purity expressed as the percentage of the main peak area relative to the total peak area.
Table 2: Illustrative HPLC Method Parameters and Expected Results
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8.5 min |
| Expected Purity | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.
In a typical GC-MS analysis, a dilute solution of the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. nih.govnih.gov
The gas chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak will provide a molecular fingerprint, including the molecular ion peak (M⁺) and a characteristic fragmentation pattern. This fragmentation pattern arises from the breakdown of the molecule in the ion source and can be used to confirm the structure of the compound. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the loss of the benzyl or propionyl groups.
Table 3: Predicted GC-MS Data for this compound
| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 12.3 | 177 | 120 (C₈H₁₀N⁺), 91 (C₇H₇⁺), 57 (C₃H₅O⁺) |
Computational Chemistry and Theoretical Studies of N 2 Methylbenzyl Propionamide
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating molecular properties. However, no specific studies applying these methods to N-(2-Methylbenzyl)propionamide have been published.
Electronic Structure and Molecular Geometry Optimization
A foundational step in computational analysis involves the optimization of the molecular geometry to find the lowest energy arrangement of its atoms. This process, typically performed using methods like DFT with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound. Such a study would provide the three-dimensional structure of the molecule in its most stable state in the gas phase. At present, no such optimized geometry for this specific molecule has been reported in the literature.
Spectroscopic Property Prediction
Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are derived from the optimized molecular geometry and its calculated electronic properties. The absence of computational studies on this molecule means that no such predicted spectra are available.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)
A hypothetical data table for such an analysis would look like this, though the values are currently unknown:
| Parameter | Calculated Value (eV) |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
| Ionization Potential | Not Available |
| Electron Affinity | Not Available |
Conformational Analysis and Potential Energy Surfaces of this compound
Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
Torsional Scans and Energy Landscapes
To understand the flexibility of this compound, a computational technique known as a torsional scan or potential energy surface scan would be employed. This involves systematically rotating specific dihedral angles within the molecule (for instance, around the C-N bond of the amide group or the C-C bond connecting the benzyl (B1604629) group) and calculating the energy at each step. This process generates a potential energy landscape, identifying the most stable conformers (energy minima) and the energy barriers to rotation (transition states). No such analysis has been performed or published for this compound.
Intermolecular Interactions and Solvation Effects
The behavior of a molecule can change significantly in the presence of other molecules or a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecule's geometry and electronic properties. These studies are essential for understanding how this compound would behave in a real-world chemical or biological environment. Furthermore, an analysis of its potential for intermolecular interactions, such as hydrogen bonding or van der Waals forces, would provide insight into its physical properties like boiling point and solubility. Currently, there is no published research on the solvation effects or intermolecular interaction patterns of this compound.
Reaction Pathway Analysis and Transition State Modeling for this compound Transformations
The chemical transformations of amides, such as hydrolysis, are of fundamental importance in organic and biological chemistry. libretexts.orgyoutube.com Computational chemistry provides powerful tools to map out the intricate details of these reaction pathways and to characterize the high-energy transition states that govern the reaction rates.
The reaction mechanisms for transformations involving this compound, such as its formation or hydrolysis, can be elucidated using quantum chemical methods like Density Functional Theory (DFT). These methods allow for the detailed exploration of the potential energy surface (PES) connecting reactants to products.
Conversely, the hydrolysis of this compound, either acid- or base-catalyzed, represents a key transformation to study. In a base-catalyzed hydrolysis, the reaction would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate would lead to the cleavage of the C-N bond, yielding propionate (B1217596) and 2-methylbenzylamine (B130908). Computational modeling can pinpoint the structures of intermediates and transition states along this pathway. blogspot.comresearchgate.net
While no specific catalytic cycles involving this compound are prominently documented, if this amide were a substrate for an enzyme, computational methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) would be employed to model the catalytic cycle. These hybrid methods treat the reacting species with high-level quantum mechanics while the surrounding protein and solvent are described with more computationally efficient molecular mechanics force fields.
A critical aspect of reaction pathway analysis is the calculation of activation energy barriers (ΔG‡). These barriers determine the rate of a chemical reaction. For the cis-trans isomerization around the amide bond, a process common to substituted amides, DFT calculations can provide accurate estimates of the rotational barrier. scielo.brnih.gov For secondary and tertiary amides, these barriers are typically in the range of 15-23 kcal/mol due to the partial double bond character of the C-N bond. scielo.br The ortho-methyl group in this compound would likely influence this barrier through steric interactions.
For reactions like hydrolysis, transition state theory combined with computational chemistry allows for the calculation of kinetic parameters. The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). chegg.comlibretexts.org Computational methods can determine the geometries and vibrational frequencies of the reactants and the transition state, which are then used to calculate these parameters.
Below is a representative data table illustrating typical activation energies for amide isomerization, based on data from analogous systems.
| Process | Analogous System | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Amide Bond Rotation | N-Methylbenzamide | DFT | ~2.8-2.9 |
| Formyl Group Rotation | N-Benzhydrylformamide | DFT (M06-2X/6-311+G*) | ~20-23 |
| Amide Isomerization | N-Arylisomaleimide | N/A (Experimental) | ~15.6 |
This table presents illustrative data from similar compounds to provide context for the potential energetics of this compound. acs.orgmdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound in various environments over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, flexibility, and interactions with surrounding solvent molecules.
MD simulations can track the time evolution of these dihedral angles, revealing the preferred conformations and the transitions between them. The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position over the course of the simulation. nih.gov It is expected that the propionyl group and the benzyl group will exhibit different degrees of flexibility. The presence of the ortho-methyl group can restrict the rotation around the C(aryl)-C(benzyl) bond, influencing the conformational preferences of the entire molecule. colostate.edu
The behavior of this compound is significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (e.g., water, chloroform, DMSO) can provide detailed insights into solute-solvent interactions. nih.govresearchgate.net
The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). In protic solvents like water or methanol, MD simulations would show the formation and breaking of hydrogen bonds between the amide and solvent molecules. These interactions can affect the conformational equilibrium, for instance, by stabilizing one conformer over another. scielo.brnih.gov
In non-polar solvents, intramolecular interactions might play a more dominant role in determining the preferred conformation. The effect of the solvent on the rotational barrier around the amide bond can also be investigated using MD simulations, often showing that polar solvents can influence the energetics of isomerization. nih.gov
A representative table summarizing the types of insights gained from MD simulations is provided below.
| MD Simulation Parameter | Information Gained for this compound (Hypothetical) |
| Dihedral Angle Trajectories | Preferred conformations (e.g., relative orientation of the benzyl and propionyl groups), rates of conformational transitions. |
| Root-Mean-Square Fluctuation (RMSF) | Identification of rigid and flexible regions of the molecule. |
| Radial Distribution Functions (RDFs) | Probability of finding solvent molecules at a certain distance from specific atoms of the solute, detailing the solvation shell structure. |
| Hydrogen Bond Analysis | Quantification of hydrogen bonding between the amide group and protic solvent molecules. |
These computational approaches, while not yet extensively applied directly to this compound, provide a robust framework for predicting and understanding its chemical behavior at a molecular level.
Exploration of N 2 Methylbenzyl Propionamide in Advanced Chemical Synthesis and Materials Science
N-(2-Methylbenzyl)propionamide as a Building Block in Organic Synthesis
The fundamental utility of this compound in organic synthesis lies in its identity as a secondary amide, which serves as a stable and reliable building block for constructing more complex molecular architectures. The amide bond, central to peptide and protein chemistry, offers a robust linkage that can be formed with high efficiency. iosrjournals.org
The synthesis of this compound itself is typically achieved through the straightforward acylation of 2-methylbenzylamine (B130908) with propionyl chloride or propionic anhydride (B1165640). This reaction, often conducted in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl), provides high yields of the target amide.
Once formed, this compound can participate in various chemical transformations. The N-H proton of the amide is acidic enough to be removed by strong bases, generating an amidate anion that can act as a nucleophile. Furthermore, the carbonyl oxygen is a hydrogen bond acceptor, and the entire amide group can be subjected to reduction to form the corresponding amine, N-(2-methylbenzyl)propan-1-amine, or hydrolysis to regenerate the parent amine and carboxylic acid, although the latter requires harsh conditions due to the high stability of the amide bond. The presence of the 2-methylbenzyl group provides a site for potential functionalization through reactions on the aromatic ring or the methyl group, further extending its versatility as a synthetic building block.
Role of this compound as a Precursor for Chemical Reagents and Intermediates
Building upon its role as a foundational block, this compound serves as a precursor to a variety of chemical reagents and intermediates. Its structural framework is a common feature in certain classes of biologically active molecules, making it a valuable starting point in medicinal chemistry and drug discovery programs. For instance, the broader class of N-benzylamides and related propionamides has been investigated for various pharmacological activities. Research into N-benzyl-2-acetamidopropionamide derivatives has highlighted their potential as anticonvulsant agents, demonstrating that this molecular scaffold can be chemically modified to produce potent and specific biological effects. nih.gov
The compound can be considered an intermediate in multi-step synthetic sequences. For example, subsequent chemical modifications can transform it into more complex structures. The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation) to introduce new functional groups, which in turn can be used for further coupling reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to build larger, more elaborate molecules.
Table 1: Synthetic Utility of this compound
| Role | Transformation Example | Potential Product Class |
|---|---|---|
| Building Block | Acylation of 2-methylbenzylamine | Core amide structure |
| Intermediate | Reduction of the amide carbonyl | Substituted secondary amines |
| Precursor | Aromatic ring functionalization (e.g., bromination) | Aryl-functionalized amides for cross-coupling |
| Precursor | Modification for biological activity | Pharmacologically active compounds |
Applications in the Development of Advanced Materials (e.g., polymers, coatings)
While specific, large-scale applications of this compound in materials science are not yet widely documented in peer-reviewed literature, its molecular structure suggests significant potential in this domain. The key to this potential lies in the molecule's capacity for forming specific, non-covalent interactions that are crucial for the bottom-up construction of organized material systems.
Integration into Functional Polymers and Coatings
The incorporation of this compound or its derivatives as a monomer or additive in polymer synthesis could impart specific properties to the resulting materials. The amide group is a powerful hydrogen-bonding motif. In a polymer chain, these groups can form strong, directional intermolecular or intramolecular hydrogen bonds.
Potential Effects on Polymer Properties:
Thermal Stability: Strong hydrogen bonding between polymer chains can increase the energy required for melting or degradation, thus enhancing the material's thermal stability.
Mechanical Strength: Inter-chain interactions can act as physical cross-links, increasing the tensile strength and modulus of the polymer.
Solubility and Swelling: The polarity of the amide group can influence the polymer's interaction with solvents, controlling its solubility and swelling behavior.
The 2-methylbenzyl group contributes steric bulk and aromatic character, which can be used to tune the morphology and chain packing of polymers, preventing overly dense crystallization and potentially enhancing properties like processability or gas permeability.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. bldpharm.com this compound possesses the essential features to participate in such self-assembly processes.
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This allows for the formation of linear chains or sheet-like networks, which are fundamental structures in many supramolecular materials. iosrjournals.org
π-π Stacking: The benzyl (B1604629) group's aromatic ring can interact with other aromatic rings through π-π stacking. This interaction, though weaker than hydrogen bonding, is critical for the organization of molecules in three dimensions.
Research on related N-benzyl substituted compounds has shown their ability to form supramolecular gels. nih.gov In these systems, molecules self-assemble into long, fibrous networks that entrap solvent, creating a semi-solid material. The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking, indicating that this compound is a strong candidate for designing similar "gelator" molecules for applications in soft materials, controlled release, and tissue engineering. nih.gov
Table 2: Potential Non-Covalent Interactions for Material Assembly
| Interaction Type | Participating Group | Potential Outcome |
|---|---|---|
| Hydrogen Bonding | Amide (N-H and C=O) | Formation of 1D chains or 2D sheets; increased polymer strength. |
| π-π Stacking | Benzyl Ring | 3D organization of molecular assemblies; stabilization of supramolecular structures. |
| Steric Influence | 2-Methyl Group | Tuning of molecular packing and material morphology. |
Utilization as a Ligand Precursor in Organometallic Chemistry and Catalysis
In its native form, this compound is not a typical ligand for organometallic catalysis, as it lacks strong, readily available donor atoms for metal coordination. However, it serves as an excellent precursor for the synthesis of bespoke ligands. Organometallic complexes are often used as catalysts, and the ligand's structure is paramount in controlling the catalyst's activity, selectivity, and stability. osti.gov
The this compound molecule can be chemically modified to introduce coordinating atoms. A common strategy in ligand synthesis is directed ortho-metalation, where a functional group directs the metalation of the adjacent C-H bond on the aromatic ring. The amide group in this compound could potentially serve as such a directing group. Subsequent reaction with an electrophile could install a donor group (e.g., a phosphine (B1218219) or a thioether) at the C6 position of the benzene (B151609) ring.
Alternatively, the benzylic methyl group could be functionalized. For example, free-radical bromination followed by substitution with a donor-containing nucleophile would create a chelating "pincer" ligand, where the amide oxygen and the newly installed donor atom could bind to a metal center. Such tailored ligands are highly sought after for applications in homogeneous catalysis, including hydrogenation, cross-coupling, and polymerization reactions. osti.gov
Future Research Directions and Open Questions Pertaining to N 2 Methylbenzyl Propionamide
Development of Novel and Sustainable Synthetic Routes for N-(2-Methylbenzyl)propionamide
The synthesis of amides is one of the most frequently performed reactions in the chemical industry, particularly for pharmaceuticals. rsc.org Traditional methods often rely on stoichiometric activating agents like carbodiimides or acid chlorides, which can generate significant chemical waste and lack atom economy. bohrium.comucl.ac.uk Future research must prioritize the development of "green" and sustainable methods for producing this compound.
Key areas for investigation include:
Catalytic Direct Amidation: Exploring catalysts that can directly couple propionic acid and 2-methylbenzylamine (B130908) would be a significant advancement. Boron-based catalysts have shown promise for direct amidation, offering a milder alternative to high-temperature condensations. bohrium.comucl.ac.uk Research could focus on developing novel boron catalysts or catalysts based on Group IV metals tailored for this specific transformation.
Biocatalysis: The use of enzymes, such as lipases or amidases, presents a highly selective and environmentally friendly route. numberanalytics.com These biocatalytic methods operate under mild conditions and can be advantageous for creating specific stereoisomers if chiral centers are introduced. numberanalytics.comrsc.org
Electrosynthesis: Electrochemical methods are emerging as a sustainable tool in amide synthesis. rsc.org Investigating the electrosynthesis of this compound could lead to processes with reduced oxidant/reductant waste and high efficiency. rsc.org
Solvent-Free and Alternative Solvent Conditions: Moving away from hazardous solvents like DMF and CH2Cl2 is a core principle of green chemistry. ucl.ac.uk Research into solvent-free methods, such as mechanochemical synthesis (grinding) numberanalytics.com, or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), could drastically improve the environmental profile of the synthesis. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Questions |
| Catalytic Direct Amidation | High atom economy, reduced waste. | What is the optimal catalyst (e.g., Boron-based, Group IV metal) for efficiency and selectivity? |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Which enzymes (lipases, amidases) are most effective for this substrate pair? How can scalability be achieved? |
| Electrosynthesis | Avoids chemical oxidants/reductants, potential for high efficiency. | What are the optimal electrode materials and reaction conditions? |
| Solvent-Free/Green Solvents | Reduced environmental impact and solvent waste. researchgate.net | Can mechanochemistry or solvents like water/PEG provide high yields and purity? |
In-depth Investigation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing reaction conditions and yield. The formation of the amide bond is a classic example of nucleophilic acyl substitution, which proceeds through a key tetrahedral intermediate. algoreducation.comfiveable.me
Future mechanistic studies could focus on:
Characterization of Tetrahedral Intermediates: While long-postulated, the direct observation and characterization of tetrahedral intermediates in amide synthesis have become more accessible with modern analytical techniques. researchgate.net Investigating the structure and stability of the specific tetrahedral intermediate formed during the reaction of propionyl chloride (or activated propionic acid) with 2-methylbenzylamine would provide fundamental insights. researchgate.net
Computational Modeling: Quantum chemical model calculations can be used to map the reaction energy profile, identify transition states, and explain the stability of intermediates. researchgate.net Such models can help rationalize experimental observations and predict the effects of modifying reaction conditions or substrate structures.
Application of Machine Learning and AI in Predicting this compound's Chemical Behavior
Open avenues for research include:
Property Prediction: ML models can be trained to predict a wide range of physicochemical properties. For this compound, this could include solubility, melting point, and even potential bioactivity. mit.edubiorxiv.org Models like MS2Prop can even predict such properties directly from mass spectrometry data, which is valuable for novel, uncharacterized compounds. biorxiv.orgbiorxiv.org
Reaction Outcome and Yield Prediction: AI can predict the outcomes of chemical reactions, including product formation and yield, by learning from vast datasets of documented reactions. chemcopilot.comchemai.io Although current models can struggle with generalizing to large, diverse literature datasets nih.gov, training models on specific reaction classes, like amide bond formation, shows great promise. pku.edu.cn A model could be developed to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound with maximum yield.
De Novo Design: AI can be used to design new molecules based on the this compound scaffold with desired properties. Reinforcement learning algorithms, for example, can simulate synthetic routes to novel derivatives and optimize them based on criteria like predicted yield or low environmental impact. chemcopilot.com
| AI/ML Application | Research Goal | Relevant Molecular Descriptors/Inputs |
| Property Prediction | Predict properties like logP, solubility, drug-likeness. biorxiv.org | Molecular structure (SMILES), quantum chemical calculations (DFT), 2D/3D structural features. nih.govpku.edu.cn |
| Yield Prediction | Optimize reaction conditions for synthesis. | Reactants, reagents, solvents, temperature, catalyst information. nih.gov |
| Mechanism Analysis | Predict transition state energies and reaction pathways. medium.com | Molecular graphs (atoms as nodes, bonds as edges), quantum mechanical data. chemcopilot.com |
Exploration of this compound as a Platform for Unique Chemical Architectures
A "scaffold" or "platform" molecule serves as a core structure from which a library of diverse derivatives can be synthesized. The this compound structure contains multiple reactive sites suitable for further chemical modification, making it an excellent candidate for such a platform. The N-benzylbenzamide and aryl propionamide (B166681) scaffolds have already been explored for developing new bioactive agents. mdpi.comresearchgate.netresearchgate.net
Future research can explore derivatization at several key positions:
Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution to introduce a wide variety of functional groups (e.g., nitro, halogen, acyl groups), which can then be further transformed. A key question is how the existing amide and methyl substituents will direct the position of incoming groups.
Benzylic Methyl Group Functionalization: The methyl group is a site for radical reactions, such as bromination, opening pathways to introduce new functionalities at the benzylic position.
Amide Bond Modification: While stable, the amide bond itself can be a site for further chemistry. For instance, N-dealkylation could remove the 2-methylbenzyl group to be replaced by other substituents. nih.gov
Propionyl Moiety Derivatization: The alpha- and beta-carbons of the propionyl group could be functionalized, for example, through enolate chemistry or other modern synthetic methods. Research has shown that incorporating heteroatoms near the amide core in similar structures can lead to potent bioactivity. nih.gov
This systematic exploration could generate a library of novel compounds based on the this compound scaffold, which could then be screened for applications in materials science, agrochemicals, or medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methylbenzyl)propionamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 2-methylbenzylamine with propionic anhydride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Catalytic triethylamine (1.2 eq) enhances reaction efficiency by neutralizing HCl byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Purification is achieved via column chromatography (yield: ~75-85%) .
- Optimization : Adjusting stoichiometry (1:1.1 amine/anhydride ratio) and temperature (0°C to room temperature) minimizes side products like diacylated derivatives.
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm structure (e.g., amide proton at δ 6.2-6.8 ppm, methylbenzyl aromatic protons at δ 7.1-7.3 ppm) .
- HPLC : Purity assessment (C18 column, acetonitrile/water 60:40, UV detection at 254 nm).
- Mass Spectrometry : ESI-MS validates molecular weight (expected [M+H]: 192.2 g/mol).
Q. How can researchers predict and experimentally determine the solubility of this compound?
- Prediction : The amide group and aromatic ring suggest moderate polarity. Computational tools like LogP predictors estimate a LogP ~2.1, indicating solubility in polar aprotic solvents (e.g., DMSO) and limited water solubility.
- Experimental : Shake-flask method in PBS (pH 7.4) at 25°C, followed by UV-Vis quantification (λmax 280 nm). Compare with structurally similar compounds (e.g., N-(2-chlorobenzyl)propionamide shows 1.2 mg/mL solubility in PBS) .
Q. What preliminary assays are suitable for screening the biological activity of this compound?
- In vitro :
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 μM .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination via fluorogenic substrates).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?
- Strategy : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to improve metabolic stability. For example, fluorinated analogs (e.g., N-(2-methyl-4-fluorobenzyl)propionamide) exhibit 2.3-fold higher binding affinity to target receptors in preliminary assays .
- Table : Key SAR Observations
| Substituent | Position | Effect on Activity |
|---|---|---|
| -CH | 2 | Baseline activity |
| -F | 4 | ↑ Binding affinity |
| -OCH | 3 | ↓ Solubility |
Q. What role does X-ray crystallography play in understanding the conformational stability of this compound derivatives?
- Application : Single-crystal XRD reveals torsional angles between the amide and benzyl groups, influencing interactions with biological targets. For example, a derivative with a tert-butyl group exhibited a monoclinic crystal system (space group P2/c), stabilizing hydrophobic interactions .
Q. How should researchers address contradictions in biological data across studies (e.g., varying cytotoxicity reports)?
- Resolution :
Validate assay conditions (e.g., cell line authenticity, serum concentration).
Perform dose-response curves (1 nM–1 mM) to identify non-linear effects.
Cross-reference with structural analogs (e.g., N-(3-nitrophenyl)propionamide showed hepatocarcinoma-selective cytotoxicity, highlighting tissue-dependent activity) .
Q. What considerations are critical when designing in vivo studies for this compound?
- Pharmacokinetics :
- Bioavailability : Administer via intraperitoneal injection (10 mg/kg in DMSO/saline) to bypass first-pass metabolism.
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., hydrolyzed propionic acid derivatives) .
- Toxicity : Acute toxicity testing in rodents (LD determination) precedes chronic exposure studies.
Q. How can multi-step synthetic pathways for complex analogs be optimized to improve yield and scalability?
- Case Study : A piperidine-containing analog (N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide) was synthesized via a 4-step route. Key optimizations included:
- Step 2 : Catalytic hydrogenation (10% Pd/C, 40 psi H) improved yield from 58% to 82% .
- Step 4 : Switching from THF to DMF reduced reaction time from 24h to 6h.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
